molecular formula C5H8F2O2 B6152664 (4,4-difluorooxolan-2-yl)methanol CAS No. 2288623-47-0

(4,4-difluorooxolan-2-yl)methanol

Cat. No.: B6152664
CAS No.: 2288623-47-0
M. Wt: 138.11 g/mol
InChI Key: FYOQVUJFAFWOJS-UHFFFAOYSA-N
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Description

(4,4-difluorooxolan-2-yl)methanol is a fluorinated organic compound that serves as a valuable synthetic intermediate and building block in pharmaceutical and chemical research. The 4,4-difluorooxolane (difluorinated tetrahydrofuran) core is a structure of significant interest, particularly in the development of nucleoside and nucleotide analogues . Research indicates that such fluorinated scaffolds are incorporated into molecules investigated for their biological activity, leveraging the unique properties of fluorine atoms to modulate a compound's reactivity, metabolic stability, and membrane permeability . The methanol functional group provides a handle for further chemical transformations, making this chemical a versatile precursor for medicinal chemistry programs and the development of novel agrochemicals or materials science applications. As a fluorinated building block, it enables researchers to explore structure-activity relationships and fine-tune the physical and electronic characteristics of target molecules. This product is intended for use by qualified researchers in a controlled laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2288623-47-0

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

(4,4-difluorooxolan-2-yl)methanol

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-4(2-8)9-3-5/h4,8H,1-3H2

InChI Key

FYOQVUJFAFWOJS-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1(F)F)CO

Purity

95

Origin of Product

United States

The Evolution of Fluorinated Heterocycles in Chemical Research

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. nih.gov Heterocyclic rings are fundamental platforms in drug design, inspired by their prevalence in natural products like alkaloids and vitamins, and are present in approximately 85% of all bioactive compounds. nih.govtandfonline.com The introduction of fluorine into these structures, a practice that gained significant traction in the mid-20th century, has led to a paradigm shift in the development of pharmaceuticals and agrochemicals. tandfonline.comrsc.org

The journey began with the approval of the first fluorinated drug, Fludrocortisone, in 1954. nih.govtandfonline.com Since then, the number of fluorinated drugs has grown exponentially, with fluorinated compounds now accounting for about 20% of all pharmaceuticals. nih.gov This success is attributed to the unique physicochemical properties that fluorine imparts upon a molecule. The C-F bond is the strongest single bond in organic chemistry, which often leads to enhanced metabolic stability and an increased half-life of a drug. tandfonline.com Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, which can improve a compound's bioavailability and binding affinity to biological targets. nih.govtandfonline.com The fusion of heterocyclic frameworks with fluorine atoms offers a powerful strategy for discovering therapeutically useful agents, leading to a significant number of fluorinated heterocyclic drugs being approved by the FDA each year. nih.govrsc.org

Table 1: Impact of Fluorine Substitution on Molecular Properties

Property Effect of Fluorine Substitution Rationale
Metabolic Stability Generally Increased The high strength of the C-F bond makes it resistant to enzymatic cleavage. tandfonline.com
Binding Affinity Can be Enhanced Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.
Lipophilicity Context-Dependent Can increase or decrease lipophilicity, affecting membrane permeability and bioavailability. nih.govtandfonline.com
pKa Modulation Significant Alteration The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. nih.gov
Conformation Influences Molecular Shape Fluorine substitution can alter bond angles and rotational barriers, locking the molecule into a preferred conformation.

Significance of the Oxolane Framework in Complex Molecular Architectures

The oxolane ring, systematically known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that is a ubiquitous structural motif in a vast number of natural and synthetic compounds. nih.govwikipedia.org Its prevalence stems from its structural role in fundamental biological molecules such as the furanose forms of sugars, including D-ribose and 2-deoxy-D-ribose, which are the building blocks of RNA and DNA, respectively. nih.gov

Beyond simple sugars, the oxolane framework is a core component of many complex natural products exhibiting potent biological activities. researchgate.net These include polyether antibiotics like monensin and various Annonaceous acetogenins, which are known for their powerful anticancer properties. researchgate.net The defined, non-planar stereochemistry of the oxolane ring allows it to act as a rigid scaffold, orienting substituents in precise three-dimensional arrangements, which is crucial for specific interactions with biological macromolecules. In synthetic chemistry, oxolane derivatives serve as versatile intermediates and chiral building blocks for the construction of these complex targets. researchgate.netchemicalbook.com

Table 2: Examples of Natural Products and Drugs Featuring the Oxolane Framework

Compound Class Specific Example Biological Significance
Nucleosides D-Ribose (in RNA) Fundamental component of genetic material. nih.gov
Polyether Antibiotics Monensin Used in agriculture as an ionophore. researchgate.net
Annonaceous Acetogenins Uvaricin Potent anticancer and cytotoxic activity. researchgate.net
Vitamins Biotin (Vitamin B7) Essential cofactor for carboxylase enzymes.
Muscarinic Agonists Muscarine Toxin that acts on the central nervous system. nih.gov

Contextualizing Geminal Difluoromethylene Units in Organic Synthesis

The replacement of a carbonyl with a CF2 group, for instance, removes the hydrogen bond accepting capability of the carbonyl oxygen and alters the local dipole moment, yet it can maintain a similar tetrahedral geometry to the carbonyl hydrate. nih.gov This substitution can lead to increased metabolic stability by blocking oxidation at that position. cardiff.ac.uknih.gov The high electronegativity of the two fluorine atoms also imparts unique electronic characteristics, influencing the reactivity and physical properties of the parent molecule. nih.gov The synthesis of molecules containing the gem-difluoroalkane motif has been an area of intense research, with numerous methods developed for their installation into complex structures. acs.orgnih.gov

Table 3: Bioisosteric Comparison of Carbonyl (C=O) and Gem-Difluoromethylene (CF2) Groups

Feature Carbonyl Group (C=O) Gem-Difluoromethylene Group (CF2)
Geometry Trigonal Planar Tetrahedral
Polarity Highly Polar Polar
Hydrogen Bonding Acts as H-bond acceptor Does not act as H-bond acceptor. cardiff.ac.uk
Metabolic Stability Susceptible to reduction/oxidation Highly stable to metabolic degradation. nih.gov
Chemical Reactivity Electrophilic carbon, subject to nucleophilic attack Generally inert, acts as an electrophile in some contexts. nih.gov

Overview of Research Trajectories Relevant to Difluorooxolane Systems

While (4,4-difluorooxolan-2-yl)methanol itself is a highly specific structure, current research in synthetic methodology strongly supports the development of such molecules. The primary research trajectory involves the creation of novel, densely functionalized building blocks that combine privileged structural elements. The synthesis of difluorinated oxolanes sits at the intersection of fluorination chemistry and heterocyclic synthesis.

Key research efforts focus on:

Asymmetric Synthesis: Developing stereoselective methods to control the configuration at the C2 position (bearing the methanol (B129727) group) is critical. This would allow access to enantiomerically pure versions of the title compound, which is essential for pharmaceutical applications.

Novel Fluorination Methods: Research continues to seek milder and more efficient ways to introduce geminal difluoro groups into cyclic systems. This includes late-stage fluorination techniques that could install the CF2 unit into a pre-formed oxolane ring.

Functionalization of Fluorinated Heterocycles: Once the difluorooxolane core is synthesized, methods to elaborate the molecule are explored. The primary alcohol of this compound is a key handle for this, allowing for its incorporation into larger molecules through esterification, etherification, or conversion to other functional groups. youtube.com

The development of compounds like this compound is driven by the demand in drug discovery for novel scaffolds that provide access to unexplored chemical space with improved pharmacological properties.

Prospective Impact of 4,4 Difluorooxolan 2 Yl Methanol in Advanced Synthetic Chemistry

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For this compound (I), several strategic disconnections can be envisioned.

A primary disconnection is the C-O bond of the oxolane ring, suggesting an intramolecular cyclization of a linear diol precursor (II). This approach is a common and effective method for forming tetrahydrofuran rings. nih.govmdpi.com The key challenge then becomes the synthesis of the fluorinated diol II.

Another key disconnection involves the C2-substituent. The hydroxymethyl group at the C2 position can be retrosynthetically derived from a carboxylic acid or ester (III). This simplifies the target to a 4,4-difluorooxolane-2-carboxylic acid derivative, which can then be reduced. This strategy is advantageous as it opens up different synthetic routes for the formation of the heterocyclic core. youtube.com

The gem-difluoro group at the C4 position is a significant synthetic hurdle. A logical disconnection at this position points to a ketone precursor (IV), which could be a γ-keto ester or a related dicarbonyl compound. youtube.com The gem-difluoro group can then be installed via fluorination of the corresponding ketone. illinois.educas.cn

These disconnections lead to two primary retrosynthetic pathways:

Pathway A: Construction of a linear, difluorinated precursor followed by intramolecular cyclization.

Pathway B: Formation of a non-fluorinated or partially functionalized oxolane ring, followed by the introduction of the gem-difluoro group.

Direct and Indirect Approaches to the Synthesis of the 4,4-Difluorooxolane Ring System

The synthesis of the 4,4-difluorooxolane ring can be approached through various methods, primarily involving cyclization reactions to form the oxolane ring and specific strategies to introduce the gem-difluoromethylene unit.

Cyclization Reactions for Oxolane Ring Formation

The formation of the tetrahydrofuran ring is a critical step in the synthesis of the target molecule. Both intramolecular and intermolecular strategies can be employed.

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic ethers like tetrahydrofurans. nih.gov This typically involves the cyclization of a diol where one of the hydroxyl groups acts as a nucleophile, attacking an electrophilic carbon center within the same molecule. mdpi.com

For the synthesis of this compound, a potential precursor would be a difluorinated 1,4-diol. The cyclization could be promoted by acids, which would protonate one of the hydroxyl groups, turning it into a good leaving group (water) and allowing for subsequent intramolecular nucleophilic attack by the other hydroxyl group. mdpi.com

A plausible synthetic route starting from a difluorinated aldehyde hemiacetal could involve a nitroaldol reaction with ethyl nitroacetate, as has been demonstrated in the synthesis of DL-4,4-difluoroglutamic acid. nih.gov The resulting nitro compound could then be reduced to an amino alcohol, which, through diazotization and subsequent reactions, could be converted to the desired diol for cyclization.

Intermolecular [3+2] cycloaddition reactions are a convergent and efficient method for constructing highly substituted tetrahydrofurans. nih.gov These reactions typically involve the reaction of a three-atom component with a two-atom component to form the five-membered ring in a single step.

While less direct for the synthesis of a simple substituted oxolane like the target compound, this approach could be envisioned using a carbonyl ylide precursor. Rhodium-catalyzed reactions of diazo compounds can generate carbonyl ylides, which can then undergo cycloaddition with an appropriate alkene. nih.gov However, the synthesis of the required fluorinated precursors for this route would likely be complex.

Introduction of the Geminal Difluoromethylene Moiety

The introduction of the C-F bond, particularly the gem-difluoro group, is a key transformation in the synthesis of the target molecule.

A common and effective method for the synthesis of gem-difluoro compounds is the fluorination of a ketone precursor. illinois.educas.cn In the context of synthesizing this compound, a potential intermediate would be a γ-keto ester or a related tetrahydrofuranone derivative.

Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used for such transformations. researchgate.net The reaction of a ketone with two equivalents of an electrophilic fluorinating agent can yield the corresponding gem-difluoro compound. This method has been successfully applied to the synthesis of 4,4-difluoro-1H-pyrazole derivatives from the corresponding pyrazole. researchgate.net

An alternative approach involves the conversion of a ketone to its corresponding 1,3-dithiolane, followed by treatment with an electrophilic bromine source and pyridinium (B92312) poly(hydrogen fluoride). This method provides a convenient alternative to using more hazardous reagents like sulfur tetrafluoride. illinois.edu

The following table summarizes potential electrophilic fluorination reagents and their applications.

ReagentPrecursorProductNotes
Selectfluor®Ketonegem-DifluoroalkaneA widely used and effective electrophilic fluorinating agent. researchgate.net
N-Fluorobenzenesulfonimide (NFSI)Ketonegem-DifluoroalkaneAnother common electrophilic fluorinating agent. beilstein-journals.org
1,3-Dibromo-5,5-dimethylhydantoin / Pyridinium poly(hydrogen fluoride)1,3-Dithiolanegem-DifluoroalkaneA two-step process from the corresponding ketone. illinois.edu
Nucleophilic Fluorination Reagents and Protocols

Nucleophilic fluorination is a common strategy for introducing fluorine atoms into organic molecules. This approach typically involves the displacement of a suitable leaving group by a fluoride (B91410) ion. In the context of synthesizing 4,4-difluorooxolane derivatives, this would generally entail the fluorination of a precursor bearing leaving groups at the C-4 position of the oxolane ring.

Common nucleophilic fluorinating agents include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), often used in combination with a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion. researchgate.net Amine/hydrofluoric acid complexes, like triethylamine (B128534) tris(hydrofluoric acid) (Et3N·3HF), are also widely employed as they are less corrosive and easier to handle than anhydrous hydrogen fluoride. uni-marburg.de For more challenging substrates, stronger fluorinating agents such as sulfuryl fluoride (SO2F2) or deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST) may be utilized. researchgate.net

The choice of reagent and reaction conditions is crucial for achieving the desired difluorination without promoting side reactions such as elimination. The substrate itself must be carefully designed with appropriate leaving groups, such as tosylates or halides, at the target position. For instance, a diol precursor at the C-4 position could be converted to a bis-mesylate or bis-tosylate, which can then be displaced by fluoride ions.

Interactive Table: Common Nucleophilic Fluorinating Reagents

Reagent NameFormulaTypical Applications
Potassium FluorideKFDisplacement of halides and sulfonates
Cesium FluorideCsFSimilar to KF, often more reactive
Triethylamine tris(hydrofluoric acid)Et3N·3HFFluorination of alcohols and epoxides
Diethylaminosulfur TrifluorideDASTDeoxyfluorination of alcohols
Sulfuryl FluorideSO2F2Deoxyfluorination
Radical Fluorination Methods

Radical fluorination offers an alternative and complementary approach to nucleophilic methods for the synthesis of fluorinated compounds. wikipedia.orgnumberanalytics.com This strategy involves the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.orgnumberanalytics.com A key advantage of radical fluorination is its potential for late-stage functionalization and the ability to fluorinate unactivated C-H bonds. wikipedia.org

Commonly used reagents for radical fluorination include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.gov These reagents, while often classified as electrophilic fluorinating agents, can also act as fluorine atom transfer agents to radical intermediates. wikipedia.org The generation of the required radical can be initiated by various means, including the use of radical initiators like azo compounds or peroxides, or through photoredox catalysis. numberanalytics.comresearchgate.net

In the synthesis of this compound, a radical approach could potentially involve the generation of a radical at the C-4 position of a suitable oxolane precursor, followed by trapping with a fluorine source. For instance, a carboxylic acid derivative at C-4 could undergo a radical decarboxylative fluorination. wikipedia.org

Interactive Table: Common Radical Fluorination Reagents

Reagent NameAbbreviationRole
N-FluorobenzenesulfonimideNFSIFluorine atom source
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Fluorine atom source
Xenon DifluorideXeF2Fluorine atom source and radical initiator

Functionalization at the C-2 Position to Incorporate the Methanol Group

One common strategy involves the direct C-H functionalization of the 4,4-difluorooxolane core. This can be achieved through various methods, including metal-catalyzed C-H activation or radical-based approaches. For example, a peroxide-initiated radical reaction could be used to introduce a functional group handle at the C-2 position, which can then be converted to a methanol group.

Alternatively, the oxolane ring can be formed from an acyclic precursor that already contains the necessary functional group or a precursor to it. For instance, a suitably substituted pentenol derivative could undergo a cyclization reaction to form the 4,4-difluorooxolane ring with the desired C-2 substituent in place.

Another approach involves the synthesis of a 4,4-difluorooxolan-2-one (a lactone), which can then be reduced to the corresponding lactol. Subsequent reduction of the lactol would yield the target this compound. This method offers good control over the introduction of the hydroxymethyl group.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound, catalytic systems are crucial for controlling stereochemistry, improving reaction efficiency, and enabling challenging bond formations.

Metal-Catalyzed Transformations for Stereocontrol

Metal catalysis is widely employed to achieve high levels of stereocontrol in the synthesis of chiral molecules. For the synthesis of enantiomerically enriched this compound, chiral metal complexes can be used to catalyze key steps such as fluorination, C-H functionalization, or cyclization reactions.

For example, transition metals like palladium, rhodium, and copper can be used with chiral ligands to effect asymmetric transformations. nih.gov In the context of nucleophilic fluorination, chiral counterion catalysis has emerged as a powerful strategy for enantioselective fluorination. nih.gov Similarly, metal-catalyzed C-H activation using a chiral directing group or a chiral catalyst can enable the stereoselective introduction of the C-2 substituent. Recently, copper-catalyzed methods have been developed for the synthesis of fluorinated oxetanes from epoxides, a strategy that could potentially be adapted for the synthesis of fluorinated oxolanes. news-medical.netacs.org

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.netresearchgate.net Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) are common classes of organocatalysts that can promote a wide range of enantioselective reactions. rsc.orgnih.gov

In the synthesis of fluorinated heterocycles, organocatalysis can be applied to various steps. rsc.org For instance, a chiral phosphoric acid could catalyze an asymmetric cyclization to form the oxolane ring with a defined stereochemistry at the C-2 position. nih.gov N-Heterocyclic carbenes have also been shown to be effective in the synthesis of fluorinated compounds. researchgate.netresearchgate.net Cinchona alkaloid derivatives have been successfully used to catalyze the enantioselective conjugate addition of α-fluoroketoesters, demonstrating the utility of organocatalysis in constructing chiral fluorinated molecules. rsc.org

Biocatalytic Considerations in Fluorinated Oxolane Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.gov The application of biocatalysis to the synthesis of fluorinated compounds is a growing area of research. nih.govchemrxiv.org

Enzymes such as oxidoreductases and transaminases have been explored for the synthesis of chiral fluorinated molecules. nih.gov For example, an ene reductase could be used for the asymmetric reduction of an α,β-unsaturated precursor to a chiral fluorinated oxolane derivative. chemrxiv.org Furthermore, biocatalytic methods are being developed for the synthesis of furans and their derivatives from bio-based feedstocks, which could potentially serve as precursors for fluorinated oxolanes. nih.gov While the direct biocatalytic synthesis of this compound may not be established, the use of enzymes to generate chiral building blocks or to perform selective transformations on fluorinated intermediates holds significant promise for developing more sustainable and efficient synthetic routes.

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereochemical control is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different physiological effects. The synthesis of this compound, which contains a chiral center at the 2-position of the oxolane ring, would necessitate sophisticated stereoselective methods to obtain enantiomerically pure forms.

Chiral Auxiliary Strategies

One established method for inducing stereoselectivity is the use of chiral auxiliaries. organic-chemistry.orgresearchgate.netnih.gov These are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the formation of a desired stereoisomer. After the key stereochemistry-defining step, the auxiliary is removed. For the synthesis of this compound, a potential strategy would involve the attachment of a chiral auxiliary to a precursor molecule, followed by a cyclization or a stereoselective reduction step to form the oxolane ring with the desired configuration at the C2 position. The choice of auxiliary and the reaction conditions would be critical in achieving high diastereoselectivity.

Asymmetric Catalysis for Enantiomeric Purity

Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis. researchgate.net This methodology employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the target molecule, a catalytic asymmetric reduction of a suitable ketone precursor, such as 4,4-difluorooxolan-2-one, or a catalytic asymmetric cyclization could be envisioned. Various chiral metal complexes or organocatalysts could potentially be employed to achieve high enantioselectivity.

Diastereoselective Synthetic Routes

Diastereoselective strategies aim to control the formation of one diastereomer over others. researchgate.netresearchgate.net In the context of this compound, if a substrate already contained a chiral center, subsequent reactions could be designed to favor the formation of a specific diastereomer of the final product. For instance, the reduction of a chiral ketone precursor could be influenced by existing stereocenters in the molecule, leading to a diastereoselective synthesis.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce environmental impact and improve sustainability. dovepress.combioengineer.org

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net Whenever feasible, conducting reactions in water or without any solvent can significantly reduce waste and environmental harm. The development of synthetic routes for this compound that operate under these conditions would be a significant advancement. This could involve the use of water-tolerant catalysts or solvent-free reaction conditions, potentially utilizing microwave irradiation to accelerate the reaction.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Synthetic routes with high atom economy are inherently "greener" as they generate less waste. For the synthesis of this compound, this would involve designing reaction sequences that maximize the incorporation of atoms from the starting materials into the final product, for example, through addition reactions rather than substitution or elimination reactions which generate byproducts.

While the specific application of these advanced synthetic principles to this compound is not currently detailed in the available literature, the general frameworks of stereoselective synthesis and green chemistry provide a clear roadmap for future research and development in this area. The synthesis of this and other novel fluorinated compounds will undoubtedly benefit from the continued evolution of these powerful synthetic strategies.

Utilization of Renewable Feedstocks

A viable synthetic route to this compound can be envisioned starting from furfural (B47365), a key platform chemical derivable from the hemicellulose fraction of lignocellulosic biomass. This proposed pathway involves a multi-step process encompassing oxidation, hydrogenation, fluorination, and reduction.

Step 1: Oxidation of Furfural to Furan-2-carboxylic Acid

The initial step involves the oxidation of furfural to furan-2-carboxylic acid. This transformation can be achieved through various catalytic methods, including biological and chemocatalytic approaches. Whole-cell biocatalysis using Pseudomonas putida KT2440 has demonstrated the selective oxidation of furfural to furoic acid with high yields. nih.gov In fed-batch bioconversions, this method can produce significant titers of furan-2-carboxylic acid. nih.gov Alternatively, chemocatalytic oxidation using a gold-based heterogeneous catalyst in water with oxygen as the oxidant provides a green chemical route, achieving high selectivity for furoic acid. acs.org

Table 1: Selected Methods for the Oxidation of Furfural to Furan-2-carboxylic Acid

Catalyst/Method Oxidant Solvent Temperature (°C) Yield (%) Reference
Pseudomonas putida KT2440 - Phosphate Buffer 30 >97 nih.gov
Au/Hydrotalcite O₂ Water 110 95 acs.org
Ru-complex Water Water - 60 organic-chemistry.org

Step 2: Hydrogenation of Furan-2-carboxylic Acid to Tetrahydrofuran-2-carboxylic Acid

The subsequent step is the hydrogenation of the furan (B31954) ring of furan-2-carboxylic acid to yield tetrahydrofuran-2-carboxylic acid. This reduction can be effectively carried out using various heterogeneous catalysts. Palladium-based catalysts, in particular, have shown high efficacy for this transformation. For instance, a bimetallic palladium-nickel catalyst on an alumina (B75360) support has been used for this selective hydrogenation. wikipedia.org More recent studies have highlighted the use of a Pd/CoOx catalyst in water, which can be utilized for bulk-scale production and demonstrates good recyclability. organic-chemistry.org

Table 2: Catalytic Hydrogenation of Furan-2-carboxylic Acid

Catalyst Hydrogen Source Solvent Temperature Yield (%) Reference
Pd/CoOx H₂ Water Room Temp 87-95 organic-chemistry.org
Pd-Ni/Al₂O₃ H₂ - - - wikipedia.org
Cinchonidine-modified Pd/Al₂O₃ H₂ - - 95 wikipedia.org

Step 3: Synthesis of 4,4-Difluorotetrahydrofuran-2-carboxylic Acid

This step represents the most challenging transformation in the proposed pathway: the selective difluorination of the tetrahydrofuran ring at the 4-position. A direct difluorination of tetrahydrofuran-2-carboxylic acid is not well-documented. A plausible approach involves the initial synthesis of a ketone precursor, namely tetrahydrofuran-4-one-2-carboxylic acid. The subsequent gem-difluorination of the ketone at the 4-position would yield the desired 4,4-difluorotetrahydrofuran-2-carboxylic acid.

Reagents commonly employed for the deoxofluorination of ketones to gem-difluorides include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgorgsyn.org These reagents are effective for converting ketones to the corresponding gem-difluorides under relatively mild conditions. organic-chemistry.org The commercial availability of both (R)- and (S)-4,4-difluorooxolane-2-carboxylic acid suggests that a viable and selective method for this fluorination step has been developed, likely proceeding through such a keto-acid intermediate. bldpharm.combldpharm.com

Step 4: Reduction of 4,4-Difluorotetrahydrofuran-2-carboxylic Acid to this compound

The final step in this synthetic sequence is the reduction of the carboxylic acid functionality of 4,4-difluorotetrahydrofuran-2-carboxylic acid to a primary alcohol, yielding the target molecule, this compound. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents. Common reagents for the reduction of carboxylic acids to alcohols include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide. researchgate.net For instance, the reduction of a similar diphenyl-substituted tetrahydrofuran-3-carboxylic acid to the corresponding triol has been achieved using LiAlH₄ in refluxing THF. google.com

This proposed multi-step pathway, originating from the renewable platform chemical furfural, presents a theoretically sound approach for the sustainable synthesis of this compound. While further research is needed to optimize the fluorination step specifically for the tetrahydrofuran-2-carboxylic acid scaffold, the individual transformations are based on established chemical principles.

Reactions at the Hydroxyl Functionality

The primary alcohol in this compound undergoes a variety of standard transformations, including esterification, etherification, oxidation, and nucleophilic substitution, providing access to a broad spectrum of functionalized analogues.

The hydroxyl group of this compound can be readily acylated to form esters or alkylated to yield ethers. These reactions are fundamental for introducing diverse substituents and for protecting the alcohol during subsequent synthetic steps.

Standard esterification conditions, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC), are generally effective. For instance, the synthesis of various ester derivatives is a common strategy in the development of prodrugs, where the ester linkage can be cleaved in vivo to release the active parent molecule.

Etherification can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. Alternatively, the Mitsunobu reaction offers a mild and efficient method for ether formation with inversion of stereochemistry, should a chiral center be present at the hydroxyl-bearing carbon. wikipedia.orgorganic-chemistry.orgnih.gov

Reaction Type Reagents and Conditions Product Type General Yields
EsterificationAcyl chloride, Pyridine (B92270), CH₂Cl₂, 0 °C to rtAryl/Alkyl EsterGood to Excellent
EsterificationCarboxylic acid, DCC, DMAP, CH₂Cl₂, rtAryl/Alkyl EsterModerate to Good
EtherificationNaH, Alkyl halide, THF, 0 °C to rtAlkyl EtherModerate to Good
Mitsunobu EtherificationPhenol, PPh₃, DIAD, THF, rtAryl EtherGood

Table 1: Representative Esterification and Etherification Reactions of this compound

Oxidation of the primary alcohol in this compound can provide the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further functionalization. Mild oxidation conditions, such as those employed in the Swern or Dess-Martin periodinane (DMP) oxidations, are typically used to access the aldehyde without over-oxidation. wikipedia.orgorganic-chemistry.orgnumberanalytics.comalfa-chemistry.comyoutube.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, can be used to directly obtain the carboxylic acid.

While the hydroxyl group is already in its most reduced state, the concept of reduction pathways can be extended to the deoxygenation of the alcohol, although this is a less common transformation for this specific substrate.

Transformation Reagents and Conditions Product General Yields
Oxidation to Aldehyde(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C(4,4-Difluorooxolan-2-yl)carbaldehydeGood
Oxidation to AldehydeDess-Martin Periodinane, CH₂Cl₂, rt(4,4-Difluorooxolan-2-yl)carbaldehydeGood to Excellent
Oxidation to Carboxylic AcidKMnO₄, NaOH, H₂O, heat4,4-Difluorooxolane-2-carboxylic acidModerate

Table 2: Oxidation Pathways of this compound

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including azides, halides, and cyanides, at the C2-position of the oxolane ring. These transformations are crucial for the synthesis of various heterocyclic derivatives, particularly in the context of nucleoside analogue synthesis where the introduction of a nucleobase is a key step. nih.govmdpi.comacs.orgresearchgate.netnih.gov

Transformations Involving the Oxolane Ring System

The difluorinated oxolane ring, while generally stable, can undergo transformations under specific conditions, leading to ring-opened products or rearranged structures.

The presence of the electron-withdrawing gem-difluoro group can influence the stability of the oxolane ring. Under strongly acidic conditions or in the presence of potent Lewis acids, ring-opening reactions can occur. nih.govmdpi.commdpi.comnih.gov The regioselectivity of the ring-opening is dependent on the reaction conditions and the nature of the nucleophile present. For instance, treatment with a strong acid in the presence of a nucleophilic solvent could lead to the formation of a linear, functionalized difluoroalkane.

Rearrangements of the oxolane ring itself are less common but can be induced under specific catalytic or thermal conditions.

The oxolane ring is generally resistant to electrophilic attack due to the deactivating effect of the ether oxygen and the gem-difluoro group. Conversely, the ring is also not highly susceptible to direct nucleophilic attack on the carbon atoms of the ring, unless activated by a neighboring functional group or under forcing conditions. However, the synthesis of nucleoside analogues often involves the coupling of a protected difluorinated sugar moiety with a nucleobase, which can be viewed as a form of nucleophilic attack on an activated precursor derived from this compound. nih.govmdpi.comresearchgate.net

Reactivity Influenced by the Geminal Difluoromethylene Group

The C4-geminal difluoromethylene (CF₂) group is a defining feature of this compound, profoundly influencing its chemical properties and reactivity. This influence stems from the unique electronic and steric properties of fluorine, the strongest electron-withdrawing element. rsc.org

The two fluorine atoms at the C4 position exert a powerful electron-withdrawing inductive effect (-I effect) that propagates through the oxolane ring. nih.gov This effect decreases the electron density on adjacent atoms, including the ring oxygen and the C2-CH₂OH substituent. nih.gov A key consequence of this inductive pull is the increased acidity of the hydroxyl proton in the C2-methanol group compared to its non-fluorinated counterpart. Studies on functionalized gem-difluorinated cycloalkanes have shown that the CF₂ moiety significantly impacts the pKa of nearby acidic and basic groups. nih.gov This enhanced acidity can influence the reactivity of the alcohol, for example, in deprotonation or substitution reactions.

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of around 488 kJ/mol. rsc.orgalfa-chemistry.com This inherent strength renders the C-F bonds in this compound exceptionally stable and chemically inert under most conditions. alfa-chemistry.com They are resistant to oxidation, hydrolysis, and attack by many common reagents. alfa-chemistry.com

However, despite their high stability, C(sp³)-F bonds, including those in gem-difluoroalkanes, can be selectively activated and functionalized under specific conditions. researchgate.netnih.gov The activation of these inert bonds typically requires highly reactive reagents, such as strong Lewis acids or transition-metal complexes. researchgate.netresearchgate.net For example, Lewis acids like B(C₆F₅)₃ can catalyze the cleavage of C(sp³)-F bonds, enabling intramolecular cyclization reactions. researchgate.net Similarly, organoaluminum compounds have been used for cryogenic C(sp³)-F bond functionalization, exploiting the formation of the highly stable Al-F bond as a thermodynamic driving force. nih.gov Radical-based methods have also emerged as a powerful strategy for C-F bond activation. nih.gov The activation of one C-F bond in the gem-difluoro group could open pathways to monofluoroalkene derivatives or other selectively functionalized products. researchgate.net

The following table outlines conditions for the activation of typically inert C(sp³)-F bonds, which could be applicable to the difluorooxolane system.

Activation MethodReagent/CatalystReaction TypeNotesRef
Lewis Acid Catalysis B(C₆F₅)₃, AlEt₃, AlEt₂ClDefluorinative Cyclization, EliminationCan lead to spiro-compounds or monofluoroalkenes. Often requires high temperatures. researchgate.netresearchgate.net
Transition-Metal-Free Functionalization Organoaluminum CompoundsC-C Bond Formation (Arylation, Alkylation)Highly selective for C(sp³)-F bonds, tolerating other halides. Proceeds at very low temperatures. nih.gov
Silicon-Assisted Cleavage Hexamethyldisilazane (HMDS) / TBAFC-N Bond FormationDesymmetrization of 1,3-difluorides to form oxazolidinones. researchgate.net
Radical-Based Transformation Various radical initiatorsCross-coupling, Addition/EliminationInvolves intermediates like monofluoroalkenyl radicals. nih.gov

Reaction Mechanisms and Kinetic Studies

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This involves identifying the slowest step of a reaction and mapping the energy landscape of the transformation.

In reactions involving fluorinated compounds, the cleavage of a strong C-F bond is often a high-energy process and could be the rate-determining step. However, this is not always the case. For example, in a palladium-catalyzed hydrosilylation of gem-difluoroallenes, kinetic isotope effect experiments indicated that the Si-H bond cleavage was not the RDS. acs.org In a theoretical study of the reaction of bromine atoms with non-fluorinated tetrahydrofuran, the final hydrogen abstraction step, which had the highest energy barrier, was calculated to be rate-determining. researchgate.net For reactions of this compound, the RDS would depend on the specific transformation. In a substitution reaction at the C2 position, the departure of a leaving group could be rate-limiting, whereas in a reaction involving C-F activation, the C-F bond cleavage itself is a likely candidate for the RDS. nih.govwikipedia.org

Computational chemistry provides powerful tools for mapping entire reaction pathways and analyzing the geometry and energy of transition states. github.io A transition state is a high-energy, unstable configuration along the reaction coordinate that connects reactants to intermediates or products. github.io

Density Functional Theory (DFT) is a widely used computational method to model these processes. acs.orgacs.org By calculating the potential energy surface, researchers can identify the minimum energy reaction pathway. github.io Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) are used to locate the precise geometry of a transition state. github.io Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the intended reactants and products. github.io

For example, DFT calculations on the ring-opening of tetrahydrofuran by frustrated Lewis pairs elucidated the key orbital interactions and determined that the deformation energy of the THF ring was a key factor in the activation energy. nih.gov Similar analyses applied to this compound could reveal how the CF₂ group influences transition state energies, for example, through stabilizing or destabilizing electronic interactions. Such computational studies can explain observed selectivity and provide predictive power for designing new reactions. acs.orgacs.org

Synthesis of Structural Analogues and Homologues

The structural modification of this compound can be approached by altering its three key components: the methanol side chain, the oxolane ring, and the gem-difluoro moiety. These modifications allow for the fine-tuning of its properties for various applications.

Modifications to the Methanol Side Chain

The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Standard organic reactions can be employed to modify this side chain, leading to the formation of ethers, esters, and other functional groups.

The synthesis of ethers from this compound can be readily achieved through the well-established Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide results in the formation of the desired ether.

A general scheme for the Williamson ether synthesis is as follows:

Scheme 1: General Williamson Ether Synthesis

A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) can be utilized in this reaction to generate a library of ether derivatives. The reaction conditions are typically mild, and the yields are generally moderate to high, depending on the nature of the alkyl halide.

Ester derivatives of this compound can be prepared through several methods, with Fischer esterification and acylation with acid chlorides being the most common. Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This is an equilibrium-driven reaction, and the yield can be maximized by using an excess of one of the reactants or by removing water as it is formed.

Alternatively, the reaction of this compound with an acid chloride in the presence of a base, such as pyridine or triethylamine, provides a more reactive and often higher-yielding route to the corresponding esters.

Reactant Reagent Product Reaction Type
This compoundR-X (Alkyl Halide), NaH(4,4-difluorooxolan-2-yl)methyl etherWilliamson Ether Synthesis
This compoundR-COOH, H⁺(4,4-difluorooxolan-2-yl)methyl esterFischer Esterification
This compoundR-COCl, Base(4,4-difluorooxolan-2-yl)methyl esterAcylation

Table 1: Representative Reactions for Side Chain Modification

Variations within the Oxolane Ring Structure

Modifying the core oxolane ring of this compound presents a more significant synthetic challenge. Such alterations would involve the de novo synthesis of the heterocyclic ring system. Strategies could include the use of different starting materials to construct larger or smaller rings (e.g., oxetane (B1205548) or oxepane (B1206615) analogues) or the introduction of additional heteroatoms into the ring. For instance, the synthesis of aza- or thia-analogs would require entirely different synthetic routes, likely starting from amino- or thio-diols.

Alterations of the Fluorination Pattern

The gem-difluoro group at the 4-position is a key feature of the molecule. Altering this fluorination pattern to include a single fluorine atom or a trifluoromethyl group would significantly impact the molecule's electronic properties and conformation.

The synthesis of monofluorinated analogues, such as (4-fluorooxolan-2-yl)methanol, would likely require a different synthetic strategy, potentially involving the fluorination of a corresponding hydroxy- or keto-precursor using a selective fluorinating agent like diethylaminosulfur trifluoride (DAST).

The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry. The synthesis of trifluoromethylated oxolane derivatives could be envisioned through the addition of a trifluoromethyl nucleophile to a suitable electrophilic precursor, such as an aldehyde or epoxide. wikipedia.org

Incorporation of this compound into Polymeric and Supramolecular Structures

The functional handle of the methanol group allows for the incorporation of the this compound moiety into larger molecular architectures, such as polymers and supramolecular assemblies.

This compound can be converted into a monomer suitable for polymerization. For example, esterification with acryloyl chloride or methacryloyl chloride would yield the corresponding (meth)acrylate monomer. This monomer could then be polymerized, either as a homopolymer or copolymerized with other monomers, to generate polymers with pendant 4,4-difluorooxolane groups. Such polymers could exhibit interesting properties, including altered solubility, thermal stability, and surface characteristics, due to the presence of the fluorinated heterocycle.

The ability of the oxolane oxygen and the fluorine atoms to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes this compound an interesting building block for supramolecular chemistry. Self-assembly of appropriately derivatized molecules could lead to the formation of well-ordered structures like liquid crystals, gels, or other complex architectures. The directional nature of these interactions can be exploited to control the packing and macroscopic properties of the resulting materials. While specific studies on the supramolecular chemistry of this compound are limited, the principles of fluorinated self-assembly provide a framework for its potential in this area. researchgate.net

Chiral Pool Synthesis and Stereoisomer Derivatization

This compound is a chiral molecule, with the stereocenter located at the 2-position of the oxolane ring. The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest, particularly for pharmaceutical applications where the biological activity of stereoisomers can differ dramatically.

The synthesis of enantiopure (R)- or (S)-(4,4-difluorooxolan-2-yl)methanol can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available and enantiomerically pure natural product, such as a carbohydrate or an amino acid, that possesses the desired stereochemistry.

Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to control the stereochemical outcome of a key bond-forming reaction in the synthesis of the oxolane ring.

Chiral Resolution: Separating a racemic mixture of the enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and stereochemical arrangement.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique nucleus in the molecule. The presence of fluorine atoms significantly influences the chemical shifts and coupling patterns of nearby protons and carbons.

¹H NMR: The proton spectrum is expected to show signals for the five distinct proton environments. The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The protons of the hydroxymethyl group (-CH₂OH) and the proton at the C2 position would be diastereotopic and show complex splitting patterns due to coupling with each other and adjacent ring protons. The protons at the C3 and C5 positions would also exhibit complex multiplets due to geminal and vicinal couplings, including couplings to the fluorine atoms.

¹³C NMR: The carbon spectrum would display five signals, one for each carbon atom. The chemical shift of C4 would be significantly affected by the directly attached fluorine atoms, and the signal would likely appear as a triplet due to one-bond C-F coupling. The C3 and C5 carbons, being two bonds away, would show smaller triplet couplings (²JCF). The C2 and the hydroxymethyl carbon signals would also be influenced by through-bond couplings to the fluorine atoms.

¹⁹F NMR: Since the two fluorine atoms at the C4 position are chemically equivalent (geminal), the ¹⁹F NMR spectrum is predicted to show a single primary signal. This signal would be split into a triplet due to coupling with the two adjacent protons on C3 (³JHF), providing key structural information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for this compound (Note: These are hypothetical values based on typical chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.)

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
H on C24.0 - 4.2m
H on C32.1 - 2.4m
H on C53.8 - 4.0m
H on -CH₂OH3.6 - 3.8m
H on -OH1.5 - 3.0br s
¹³C NMR
C275 - 80t³JCF ≈ 3-5
C335 - 40t²JCF ≈ 20-25
C4120 - 125t¹JCF ≈ 240-250
C570 - 75t²JCF ≈ 20-25
-CH₂OH60 - 65t⁴JCF ≈ 1-3
¹⁹F NMR
F on C4-90 to -110t³JHF ≈ 15-20

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the C2 proton and the C3 protons, as well as between the C2 proton and the hydroxymethyl protons, confirming their adjacent placement.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, which is essential for determining the molecule's stereochemistry and preferred conformation in solution. mdpi.com For example, NOE cross-peaks could reveal the relative orientation (cis or trans) of the hydroxymethyl group with respect to the protons on the C3 and C5 atoms. mdpi.com

Investigation of Conformational Dynamics via Variable Temperature NMR

The five-membered oxolane ring is not planar and typically adopts puckered envelope or twist conformations. These conformers can interconvert rapidly at room temperature. nih.gov Variable temperature (VT) NMR studies can provide insight into these dynamics. nih.govrsc.org By lowering the temperature, the rate of interconversion can be slowed. If the exchange rate becomes slow on the NMR timescale, separate signals for each conformer might be observed. Analysis of the spectra at different temperatures allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the conformational inversion process. rsc.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov The combination of both methods offers a more complete vibrational analysis, as some modes may be strong in IR and weak in Raman, and vice-versa.

For this compound, the key expected vibrational bands would include:

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum, typically around 3600-3200 cm⁻¹, characteristic of the alcohol hydroxyl group due to hydrogen bonding. researchgate.net

C-H Stretches: Multiple bands in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds in the ring and the hydroxymethyl group.

C-O Stretches: Strong bands in the fingerprint region, approximately 1150-1050 cm⁻¹, arising from the C-O stretching of the ether linkage within the ring and the primary alcohol. nist.gov

C-F Stretches: Very strong and characteristic absorption bands are expected in the 1200-1000 cm⁻¹ region, corresponding to the C-F stretching vibrations of the gem-difluoro group. The exact position and number of bands can be complex due to coupling with other vibrations.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected FT-IR IntensityExpected Raman Intensity
O-H Stretch3600 - 3200Strong, BroadWeak
C-H Stretch3000 - 2850MediumStrong
O-H Bend1450 - 1350MediumWeak
CH₂ Scissoring1470 - 1440MediumMedium
C-F Stretch1200 - 1000Very StrongMedium
C-O Stretch1150 - 1050StrongMedium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and probing the structure of a molecule through fragmentation analysis. nih.gov

For this compound (molecular formula C₅H₈F₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺˙), allowing for the unambiguous confirmation of its molecular formula. The predicted exact mass for C₅H₈F₂O₂ is 138.0492 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak and various fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure. Predicted fragmentation pathways include:

Loss of a hydroxymethyl radical (•CH₂OH): This alpha-cleavage is common for primary alcohols and would result in a significant fragment ion at m/z 107 (M-31). libretexts.org

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would lead to an ion at m/z 120 (M-18).

Ring cleavage: The oxolane ring can fragment in various ways, for example, through alpha-cleavage adjacent to the ring oxygen, leading to a cascade of smaller fragment ions. libretexts.orgimreblank.ch

Loss of hydrogen fluoride (HF): Elimination of HF is a possible pathway for fluorinated compounds, which would produce a fragment at m/z 118 (M-20).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment IdentityNeutral Loss
138[C₅H₈F₂O₂]⁺˙ (Molecular Ion)-
120[C₅H₆F₂O]⁺˙H₂O
118[C₅H₇FO₂]⁺˙HF
107[C₄H₅F₂O]⁺•CH₂OH
87[C₄H₅F₂]⁺•CH₂OH, CO

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. redalyc.org If a suitable single crystal of this compound can be grown, this technique would provide precise and unambiguous information on:

Absolute Stereochemistry: It would determine the absolute configuration (R or S) at the C2 chiral center, which is not readily achievable by NMR or MS alone.

Solid-State Conformation: The analysis would reveal the exact conformation of the molecule as it exists in the crystal lattice, including the precise puckering of the oxolane ring and the orientation of the hydroxymethyl substituent.

Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of all bond lengths and angles, offering valuable data for comparison with theoretical calculations.

Intermolecular Interactions: The crystal structure would also reveal how the molecules pack in the solid state, detailing any intermolecular interactions such as hydrogen bonds involving the hydroxyl group.

Computational and Theoretical Investigations of 4,4 Difluorooxolan 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is exceptionally well-suited for optimizing the molecular geometry of (4,4-difluorooxolan-2-yl)methanol. The process involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable three-dimensional structure. For this molecule, key parameters such as bond lengths, bond angles, and dihedral angles would be determined. The presence of the two fluorine atoms at the C4 position is expected to significantly shorten the C-F bonds and influence the geometry of the five-membered oxolane ring.

DFT is also used to predict reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can infer the molecule's susceptibility to nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO is a critical indicator of chemical stability. The strong electron-withdrawing nature of fluorine atoms would likely lower the energy of both orbitals and potentially increase the HOMO-LUMO gap, suggesting high stability. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize electron-rich and electron-poor regions, identifying sites for potential intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. nih.gov

Table 1: Illustrative DFT-Predicted Properties for this compound (Note: These are expected values and trends for illustrative purposes.)

PropertyPredicted Value / TrendSignificance
Optimized Total Energy A specific negative value (e.g., in Hartrees)The minimum energy conformation of the molecule.
HOMO-LUMO Energy Gap Expected to be relatively largeIndicates high kinetic stability and low reactivity.
Dipole Moment Non-zero, significant magnitudeReflects the molecule's overall polarity, influenced by the polar C-F and O-H bonds.
Mulliken Atomic Charges Negative on F, O; Positive on adjacent C, HQuantifies the electron distribution and identifies polar sites within the molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely solely on fundamental physical constants, without empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy, often considered the "gold standard" for small molecules. researchgate.net These methods would be employed to refine the energies and properties calculated by DFT. For a molecule like this compound, high-accuracy calculations could be critical for resolving small energy differences between various conformations or for calculating precise reaction barriers. Studies on related fluorinated compounds have used these methods to achieve benchmark values for reaction enthalpies and barrier heights. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the five-membered oxolane ring and the rotation of the hydroxymethyl side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative stabilities.

The oxolane (tetrahydrofuran) ring is not planar; it adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two atoms are displaced on opposite sides of a plane. For this compound, computational methods would be used to map the potential energy surface (PES) of the ring. The PES is a multi-dimensional surface that shows how the molecule's energy changes as its geometry (e.g., dihedral angles) is altered. The minima on this surface correspond to stable conformers, while the saddle points between them represent the transition states for interconversion. The gem-difluoro substitution at C4 would significantly influence the ring's puckering preference and the energy barriers between conformers. Additionally, the rotation around the C2-CH₂OH bond would create different rotational isomers (rotamers), whose stability would be affected by potential intramolecular hydrogen bonding between the hydroxyl group and the ring's ether oxygen.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can help confirm the identity and structure of a synthesized compound.

For this compound, DFT calculations would predict:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus, chemical shifts can be predicted. These predictions are crucial for assigning the signals in an experimental spectrum to specific atoms in the molecule.

¹⁹F NMR Chemical Shifts: This is particularly important for fluorinated compounds. The predicted ¹⁹F chemical shift would be a key identifier for the gem-difluoro group.

Vibrational Frequencies (IR Spectra): Calculations can determine the frequencies and intensities of molecular vibrations. This allows for the assignment of absorption bands in an experimental IR spectrum to specific functional group stretches and bends, such as the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and the characteristic C-F bond vibrations.

Validation involves comparing the computationally predicted spectrum with an experimentally measured one. A good match provides strong evidence for the proposed molecular structure.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: These are representative predictions for illustrative purposes.)

SpectrumParameterPredicted Value / RegionKey Structural Feature
IR O-H Stretch~3400-3600 cm⁻¹Hydroxymethyl group
IR C-F Stretch~1000-1200 cm⁻¹Gem-difluoro group
¹³C NMR C4 Chemical ShiftHighly deshielded due to fluorineCarbon atom bearing the two fluorine atoms
¹⁹F NMR ¹⁹F Chemical ShiftA single signal (or complex pattern if diastereotopic)Confirms the presence and environment of the fluorine atoms

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study its behavior over time in a condensed phase, such as in a solvent. MD simulations model the movements of atoms by applying classical mechanics.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms. The simulation would track the trajectory of each atom over time (from picoseconds to microseconds). This approach provides insights into:

Solvation Structure: How solvent molecules arrange around the solute molecule. For instance, it would reveal the hydrogen-bonding network between water molecules and the hydroxyl group and ether oxygen of the compound.

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Transport Properties: Properties like the diffusion coefficient can be calculated, which relates to the molecule's mobility in the solvent.

MD simulations are essential for understanding how intermolecular forces, particularly hydrogen bonds and dipole-dipole interactions involving the fluorinated group, dictate the macroscopic properties of the substance in solution.

Theoretical Studies on Reaction Mechanisms and Catalytic Pathways Related to Synthesis and Transformation

Computational chemistry can be used to explore the step-by-step mechanism of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. For the synthesis of this compound, theoretical studies could investigate various potential reaction pathways.

For example, a plausible synthesis might involve the fluorination of a precursor ketone followed by reduction. DFT calculations could be used to:

Model Reactants, Intermediates, and Products: Optimize the geometry of all species along a proposed reaction coordinate.

Locate Transition States (TS): Find the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.

By comparing the activation energies of different possible pathways, chemists can predict which route is most favorable, helping to optimize reaction conditions and improve yields. Such studies have been effectively used to understand the synthesis of other complex heterocyclic molecules and active pharmaceutical ingredients. rsc.org

Applications of 4,4 Difluorooxolan 2 Yl Methanol As a Versatile Synthetic Intermediate

Role as a Chiral Building Block in Asymmetric Synthesis

The stereochemistry of a molecule is often pivotal to its function, and the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, offer an efficient strategy for achieving this goal. (4,4-Difluorooxolan-2-yl)methanol, when resolved into its individual enantiomers, serves as a valuable chiral building block in asymmetric synthesis. researchgate.net

The synthetic utility of chiral building blocks lies in their ability to introduce a defined stereocenter into a target molecule, thereby influencing the stereochemical outcome of subsequent reactions. This approach is particularly powerful in the synthesis of natural products and pharmaceuticals, where specific stereoisomers often exhibit desired biological activities. The use of enantiopure this compound allows for the transfer of its stereochemical information to new, more complex structures.

For instance, the hydroxyl group of this compound can be readily derivatized or transformed, while the stereocenter at the C2 position of the oxolane ring is maintained. This allows for the diastereoselective introduction of new functionalities, guided by the existing stereochemistry of the ring. The fluorine atoms at the C4 position can also influence the conformational preferences of the ring, which can, in turn, affect the stereochemical course of reactions at other positions.

Utility in the Construction of Other Fluorinated Heterocyclic Scaffolds

The this compound scaffold is not only a valuable building block in its own right but also serves as a versatile precursor for the synthesis of other fluorinated heterocyclic systems. The strategic manipulation of the functional groups on the oxolane ring can lead to ring-opening, ring-expansion, or ring-transformation reactions, providing access to a variety of novel fluorinated heterocycles.

One common strategy involves the activation of the primary alcohol, for example, by conversion to a leaving group such as a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution by a suitably positioned nucleophile can lead to the formation of bicyclic or spirocyclic systems containing the difluorinated motif. Alternatively, ring-opening reactions can be initiated by treatment with strong acids or bases, yielding linear difluorinated intermediates that can be cyclized to form different heterocyclic rings, such as piperidines or pyrrolidines, depending on the reaction conditions and the nature of the substituents.

The following table provides a conceptual overview of potential transformations of this compound to other fluorinated heterocyclic scaffolds.

Starting MaterialReagents/ConditionsResulting Scaffold Type
This compound1. TsCl, py; 2. NaN3; 3. ReductionFluorinated Pyrrolidine Derivative
This compoundOxidation to aldehyde, then Wittig reactionFluorinated Dihydropyran Derivative
This compoundRing-opening with HBr, then cyclizationFluorinated Tetrahydropyran Derivative

This table is illustrative of synthetic possibilities and does not represent exhaustive experimental data.

Application in the Synthesis of Complex Organic Molecules

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The this compound unit provides a reliable method for introducing a difluorinated five-membered ring into larger, more complex molecular architectures. This is particularly relevant in the synthesis of bioactive compounds, where the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.

The synthesis of complex molecules often involves the coupling of several smaller fragments. This compound can be elaborated into a more functionalized fragment that is then used in a key coupling reaction, such as a Suzuki, Sonogashira, or Heck coupling. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further synthetic transformations.

The presence of the difluoro group can also be exploited to direct the regioselectivity of certain reactions on the heterocyclic ring. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent positions, allowing for selective functionalization.

Synthetic StrategyKey ReactionResulting Complex Molecule Substructure
Fragment CouplingSuzuki CouplingAryl- or heteroaryl-substituted difluorooxolane
Functional Group InterconversionOxidation and AmidationDifluorooxolane-containing amide
C-H ActivationDirected C-H FunctionalizationSubstituted difluorooxolane

This table provides examples of synthetic strategies and is not based on specific, cited reactions.

Potential as a Precursor for Material Science Innovations

The unique properties imparted by fluorine have led to the widespread use of fluorinated compounds in material science. The development of new monomers is crucial for the creation of advanced polymers with tailored properties. This compound holds potential as a precursor for the synthesis of novel fluorinated monomers.

The primary alcohol of this compound can be readily converted into a variety of polymerizable groups, such as acrylates, methacrylates, or styrenic derivatives. The resulting monomers could then be polymerized, either alone or in copolymerization with other monomers, to produce polymers containing the difluorooxolane moiety.

The incorporation of this fluorinated heterocycle into a polymer backbone could potentially lead to materials with interesting characteristics. For example, the presence of fluorine could enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymer. Furthermore, the polar C-F bonds could influence the dielectric properties of the material. While specific material properties are beyond the scope of this discussion, the synthetic versatility of this compound makes it a promising candidate for the development of new fluorinated polymers.

Exploration in Chemical Biology as a Scaffold for Probing Molecular Interactions

Chemical biology often utilizes small molecules as probes to investigate and manipulate biological systems. nih.gov The scaffold of a molecule, its core structure, is a key determinant of its shape and how it interacts with biological macromolecules. nih.gov The this compound framework presents an interesting scaffold for the design of molecular probes.

The introduction of the gem-difluoro group onto the oxolane ring can serve as a subtle yet impactful modification. Fluorine is a bioisostere of a hydrogen atom but has a significantly larger van der Waals radius and is highly electronegative. These differences can be used to probe the steric and electronic requirements of a binding pocket in a protein or other biological target. By comparing the interactions of a fluorinated probe with its non-fluorinated counterpart, researchers can gain insights into the nature of the molecular recognition event.

The this compound scaffold can be functionalized with various reporter groups, such as fluorescent dyes or affinity tags, to facilitate the detection and identification of its binding partners. The primary alcohol provides a convenient attachment point for these functionalities. The resulting molecular probes can be used in a variety of chemical biology applications, including target identification, imaging, and the study of protein-ligand interactions, without providing specific data on biological activity.

Probe Design FeatureRationalePotential Application
Incorporation of a fluorescent tagTo visualize the probe's locationCellular imaging
Attachment of a photo-crosslinking groupTo covalently link the probe to its binding partnerTarget identification
Systematic variation of substituentsTo explore the structure-activity relationshipBinding site mapping

This table illustrates conceptual approaches in chemical biology and does not imply confirmed biological outcomes.

Future Research Directions and Emerging Opportunities for 4,4 Difluorooxolan 2 Yl Methanol Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The availability of any chemical building block is predicated on efficient and scalable synthetic routes. For (4,4-difluorooxolan-2-yl)methanol, future research must prioritize the development of such methodologies, moving beyond traditional, often harsh, fluorination techniques.

Currently, the synthesis of fluorinated heterocycles can involve multi-step sequences that may not be amenable to large-scale production. nih.gov Emerging eco-friendly synthesis techniques, such as electrochemical and photochemical fluorination, offer promising alternatives to traditional methods that often rely on hazardous reagents. numberanalytics.com Future efforts should focus on adapting these modern methods for the synthesis of the difluorooxolane core.

A key challenge will be the stereoselective synthesis of this compound, as the stereochemistry of the hydroxymethyl group will be critical for its application in areas like asymmetric catalysis and medicinal chemistry. Research into catalytic asymmetric methods for the construction of the fluorinated tetrahydrofuran (B95107) ring will be essential. chemistryviews.org

Table 1: Illustrative Comparison of Potential Synthetic Routes to this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Deoxyfluorination of a corresponding dihydroxy or keto-alcohol precursorReadily available starting materials.Use of potentially hazardous fluorinating agents (e.g., DAST, Deoxo-Fluor®). nih.gov
Cycloetherification of a fluorinated diolPotential for high stereocontrol.Synthesis of the requisite fluorinated diol precursor.
Halofluorination of a suitable homoallylic alcohol followed by functional group manipulationMild reaction conditions, readily available reagents. nih.govbeilstein-journals.orgControl of regioselectivity and subsequent synthetic steps.
Modern C-H fluorination strategiesLate-stage functionalization potential. acs.orgSelectivity and efficiency on the oxolane scaffold.

Exploration of Novel Catalytic Transformations and Reaction Pathways

With this compound in hand, the next frontier will be to explore its reactivity and utility as a synthetic building block. The presence of the gem-difluoro group is known to significantly alter the electronic properties of adjacent functional groups, potentially leading to novel reactivity. acs.orgacs.org

Future research should investigate the catalytic functionalization of the C-H bonds of the oxolane ring, as well as transformations of the primary alcohol. For instance, the development of catalytic methods to introduce further diversity around the fluorinated core will be crucial for creating libraries of novel compounds for screening purposes. Palladium-catalyzed cross-coupling reactions, for example, have been successfully applied to other fluorinated heterocycles and could be adapted for derivatives of this compound. nih.gov

The primary alcohol functionality serves as a handle for a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to esters, ethers, and amines. The influence of the adjacent gem-difluoro group on the reactivity of this alcohol is a key area for investigation.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The true value of a novel building block like this compound in drug discovery and materials science can be realized through its integration into high-throughput workflows. This requires the development of robust synthetic routes that are amenable to automation.

Future work should focus on developing derivatization strategies for this compound that are compatible with automated synthesis platforms. This would enable the rapid generation of libraries of compounds, each bearing the unique difluorooxolane motif, for high-throughput screening (HTS) against a wide range of biological targets or for the discovery of new materials with desired properties.

The fluorine atoms also provide a unique handle for 19F NMR-based screening methods, which are powerful tools in fragment-based drug discovery due to the absence of background signals in biological systems. numberanalytics.comalfa-chemistry.com The inclusion of this compound and its derivatives in fragment libraries could accelerate the discovery of new lead compounds.

Investigation of Unique Physicochemical Contributions of the Difluorooxolane Moiety to Molecular Properties

The gem-difluoromethylene group is often considered a bioisostere of a carbonyl group or an ether oxygen, but its influence on molecular properties is more nuanced. rsc.org A systematic investigation into the specific contributions of the 4,4-difluorooxolane moiety to key physicochemical parameters is a critical area for future research.

Computational studies, such as Density Functional Theory (DFT), will be invaluable in predicting and understanding how this fluorinated scaffold influences molecular conformation, lipophilicity (logP), aqueous solubility, and metabolic stability. rsc.orgnih.gov For example, the strong C-F bonds are expected to block metabolic attack at the 4-position of the oxolane ring, potentially enhancing the pharmacokinetic profile of molecules containing this fragment. chinesechemsoc.org

Experimental determination of these properties for a series of derivatives of this compound will be essential to validate computational models and to build a predictive understanding of its behavior in different molecular contexts.

Table 2: Predicted Physicochemical Impact of the 4,4-Difluorooxolane Moiety

PropertyPredicted Effect of the Difluorooxolane MoietyRationale
Metabolic StabilityIncreasedBlocking of C-H oxidation at the 4-position.
Lipophilicity (logP)Increased compared to the non-fluorinated analogueThe lipophilic nature of fluorine atoms. mdpi.com
Acidity/Basicity of nearby functional groupsAlteredStrong electron-withdrawing effect of the gem-difluoro group. nih.gov
Molecular ConformationConstrainedThe gauche effect of the C-F bonds can influence ring pucker and the orientation of substituents. nih.gov
Dipole MomentIncreasedHigh electronegativity of fluorine atoms.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

The full potential of this compound will be realized through collaborative, interdisciplinary research.

Organic Chemistry and Medicinal Chemistry: The synthesis of libraries of derivatives and their evaluation in biological assays will be crucial for identifying new therapeutic agents. The unique properties of the difluorooxolane moiety could be leveraged to address challenges in drug design, such as improving metabolic stability or modulating receptor binding. benthamdirect.comnih.gov

Organic Chemistry and Materials Science: Fluorinated polymers and liquid crystals often exhibit unique and desirable properties. alfa-chemistry.com this compound could serve as a novel monomer or additive for the creation of new materials with tailored thermal, optical, or electronic properties.

Organic Chemistry and Computational Chemistry: A synergistic approach, where computational studies guide synthetic efforts and experimental results refine computational models, will be the most efficient path forward. emerginginvestigators.orgnih.gov Computational chemistry can help to prioritize synthetic targets and to understand the fundamental interactions that govern the properties of molecules containing the difluorooxolane scaffold.

Q & A

Q. What are the optimal synthetic routes for (4,4-difluorooxolan-2-yl)methanol, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via reduction of a pre-functionalized oxolane precursor. For example, a ketone or aldehyde intermediate (e.g., 4,4-difluorooxolane-2-carbaldehyde) can be reduced using sodium borohydride (NaBH₄) in methanol under inert conditions . Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity should be verified by HPLC (≥95%) and corroborated with 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the absence of unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 19F^{19}\text{F} NMR : Critical for confirming the presence and equivalence of fluorine atoms at the 4,4-positions (expected as a singlet due to symmetry).
  • 1H^{1}\text{H} NMR : The methanol proton (-CH2_2OH) appears as a triplet (δ ~3.5–4.0 ppm) due to coupling with adjacent oxolane protons.
  • IR Spectroscopy : O-H stretching (~3200–3600 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) should match the theoretical mass (C5_5H8_8F2_2O2_2, MW = 150.12 g/mol) .

Advanced Research Questions

Q. How do the electronic effects of the difluorooxolane ring influence the reactivity of the methanol group in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the adjacent carbon, enhancing the methanol group's susceptibility to nucleophilic attack. For example, in Mitsunobu reactions, the -CH2_2OH group can be converted to ethers or esters using triphenylphosphine and diethyl azodicarboxylate (DEAD). Kinetic studies (monitored by 19F^{19}\text{F} NMR) show accelerated reaction rates compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound derivatives in asymmetric synthesis?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent polarity, or fluorine-mediated stereoelectronic effects. To address this:
  • Conduct controlled replicate experiments with standardized conditions (e.g., 1 mol% catalyst in THF at 25°C).
  • Use quantum mechanical calculations (DFT) to model transition states and identify steric/electronic bottlenecks.
  • Cross-validate results with kinetic isotopic effect (KIE) studies or X-ray crystallography of intermediates .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with fluorophilic active sites). The difluorooxolane moiety may enhance binding via C-F···H-N interactions.
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties, leveraging the compound’s LogP (~0.5) and polar surface area (~40 Ų) .

Key Research Applications

  • Medicinal Chemistry : Serves as a fluorinated building block for protease inhibitors, leveraging fluorine’s metabolic stability .
  • Materials Science : Incorporated into liquid crystals for tunable dielectric properties, studied via differential scanning calorimetry (DSC) .

Safety and Handling

  • Storage : Under argon at 2–8°C to prevent oxidation of the methanol group .
  • Waste Disposal : Neutralize with aqueous NaOH before incineration to avoid HF release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.